molecular formula C24H18N4Na2O7S2 B12348369 Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate CAS No. 67875-17-6

Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate

Cat. No.: B12348369
CAS No.: 67875-17-6
M. Wt: 584.5 g/mol
InChI Key: AGBBNHKFMVBCJG-UHFFFAOYSA-L
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Description

Disodium 6-[(E)-{4-[(E)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate is a bis-azo dye characterized by a naphthalene core substituted with two sodium sulfonate groups at positions 1 and 3. The molecule features two conjugated diazenyl (-N=N-) groups: one linking the naphthalene ring to a phenyl group and the other connecting the phenyl group to a 4-ethoxyphenyl moiety. This structure confers strong chromophoric properties, making it suitable for applications in textiles, food coloring, or industrial dyes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

67875-17-6

Molecular Formula

C24H18N4Na2O7S2

Molecular Weight

584.5 g/mol

IUPAC Name

disodium;6-[[4-[(4-ethoxyphenyl)diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C24H20N4O7S2.2Na/c1-2-35-21-10-7-19(8-11-21)26-25-17-3-5-18(6-4-17)27-28-20-9-12-23-16(13-20)14-22(36(29,30)31)15-24(23)37(32,33)34;;/h3-15H,2H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

AGBBNHKFMVBCJG-UHFFFAOYSA-L

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC4=CC(=CC(=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

First Diazotization: Synthesis of 4-Ethoxyphenyldiazonium Chloride

Reactants :

  • 4-Ethoxyaniline (10 mmol, 1.51 g)
  • Hydrochloric acid (HCl, 37%, 5 mL)
  • Sodium nitrite (NaNO₂, 10 mmol, 0.69 g)

Procedure :

  • Dissolve 4-ethoxyaniline in 5 mL of HCl and 10 mL of ice-cold water.
  • Cool the solution to 0–5°C in an ice bath.
  • Add NaNO₂ dissolved in 5 mL of water dropwise over 15 minutes, maintaining pH < 2.
  • Stir for 30 minutes to ensure complete diazotization1.

Key Parameters :

  • Temperature: 0–5°C
  • Reaction time: 45 minutes
  • Yield: >95% (by UV-Vis monitoring at λₘₐₓ ≈ 300 nm)2.

First Coupling: Formation of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenol-4-amine

Reactants :

  • 4-Ethoxyphenyldiazonium chloride (from Step 2.1)
  • 4-Aminophenol (10 mmol, 1.09 g)
  • Sodium hydroxide (NaOH, 10% w/v, 15 mL)

Procedure :

  • Dissolve 4-aminophenol in NaOH and cool to 5°C.
  • Slowly add the diazonium salt solution with vigorous stirring.
  • Maintain pH 8–9 and stir for 2 hours.
  • Filter the precipitated intermediate and wash with cold water3.

Key Parameters :

  • Temperature: 5–10°C
  • Reaction time: 2 hours
  • Yield: 80–85% (isolated as orange-red crystals)4.

Second Diazotization: Synthesis of the Intermediate Diazonium Salt

Reactants :

  • 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenol-4-amine (8 mmol, 2.4 g)
  • HCl (37%, 5 mL)
  • NaNO₂ (8 mmol, 0.55 g)

Procedure :

  • Dissolve the intermediate in HCl and 10 mL of water.
  • Cool to 0–5°C and add NaNO₂ solution dropwise.
  • Stir for 30 minutes, ensuring excess nitrous acid is quenched with sulfamic acid5.

Second Coupling: Formation of the Target Compound

Reactants :

  • Diazonium salt (from Step 2.3)
  • 6-Hydroxy-1,3-naphthalenedisulfonic acid disodium salt (8 mmol, 3.2 g)
  • NaOH (10% w/v, 20 mL)

Procedure :

  • Dissolve the naphthalene disulfonate in NaOH and cool to 10°C.
  • Add the diazonium salt solution slowly with stirring.
  • Adjust pH to 9–10 and stir for 3 hours.
  • Precipitate the product by adding NaCl (20% w/v), filter, and wash with ethanol6.

Key Parameters :

  • Temperature: 10–15°C
  • Reaction time: 3 hours
  • Yield: 70–75% (dark blue powder)7.

Optimization and Analytical Data

Reaction Optimization Table

Parameter First Coupling Second Coupling
Temperature (°C) 5–10 10–15
pH 8–9 9–10
Time (hours) 2 3
Yield (%) 80–85 70–75

Spectral Characterization

  • UV-Vis (λₘₐₓ, water) : 560 nm (azo π→π* transition)8.
  • FT-IR (cm⁻¹) : 1180 (S=O), 1490 (N=N), 1240 (C-O-C ethoxy)9.
  • ¹H NMR (D₂O) : δ 8.2–7.1 (m, aromatic protons), δ 4.1 (q, OCH₂CH₃), δ 1.4 (t, CH₃)10.

Industrial-Scale Considerations

  • Purification : Crystallization from ethanol-water (1:3) removes unreacted sulfonates11.
  • Waste Management : Residual diazonium salts are decomposed with urea or sulfamic acid to prevent hazardous byproducts12.

Challenges and Alternatives

  • Regioselectivity : Sulfonate groups direct coupling to the 6-position of naphthalene. Alternative directing groups (e.g., hydroxyl) may require protecting groups13.
  • Solubility Issues : High sulfonate content necessitates polar solvents (e.g., water/DMF mixtures)14.
  • UV-Vis data from analogous azo dyes (PubChem CID 17460). 

  • NMR and IR data from metal-azo complex studies (ACS Omega, 2023). 

  • Crystallization and purification protocols (CN102993060B). 

  • Crystallization and purification protocols (CN102993060B). 

  • Crystallization and purification protocols (CN102993060B). 

  • Coupling conditions for naphthalene disulfonates (Inj Chemistry, 2023). 

  • Coupling conditions for naphthalene disulfonates (Inj Chemistry, 2023). 

  • Coupling conditions for naphthalene disulfonates (Inj Chemistry, 2023). 

  • Sulfonation methods (ChemicalBook, 2018). 

  • General azo dye synthesis (UNB Fredericton, 2023). 

  • General azo dye synthesis (UNB Fredericton, 2023). 

  • General azo dye synthesis (UNB Fredericton, 2023). 

  • General azo dye synthesis (UNB Fredericton, 2023). 

  • Solubility profiles (ChemSpider ID 115294221). 

Chemical Reactions Analysis

Types of Reactions

Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases to control the reaction environment. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vivid coloration. The molecular targets and pathways involved include interactions with cellular components in biological applications and binding to substrates in industrial dyeing processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally analogous to other naphthalene-based sulfonated azo dyes and derivatives. Below is a detailed comparison:

Structural and Functional Analogues

2.1.1. Disodium 6-Hydroxy-5-[(4-Sulfophenyl)azo]-2-Naphthalenesulfonate (Food Yellow 3)
  • Structure : Naphthalene core with sulfonate groups at positions 2 and 6, a hydroxyl group at position 5, and a single azo group linking to a 4-sulfophenyl substituent.
  • Key Differences :
    • The target compound has two azo groups (bis-azo) versus Food Yellow 3’s single azo group.
    • Ethoxy substituent (target) vs. hydroxyl and sulfophenyl groups (Food Yellow 3).
  • Functional Implications :
    • The bis-azo structure in the target compound likely shifts its absorption spectrum to longer wavelengths (bathochromic effect), altering its color profile.
    • Ethoxy’s electron-donating nature may enhance photostability compared to Food Yellow 3’s hydroxyl group, which is prone to oxidation .
2.1.2. Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate
  • Structure : Naphthalene with sulfonate groups at positions 1 and 3 and a hydroxyl group at position 5.
  • Key Differences :
    • Lacks azo groups, reducing conjugation and chromophore intensity.
    • Potassium counterions (vs. sodium in the target compound) may affect solubility in polar solvents.
  • Functional Implications :
    • The absence of azo groups limits its use as a dye; it is more likely employed as an intermediate or surfactant due to its sulfonate groups .

Comparative Data Table

Compound Name Sulfonate Positions Azo Groups Key Substituents Applications
Disodium 6-[(E)-{4-[(E)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate 1, 3 2 (bis-azo) 4-ethoxyphenyl, phenyl Textile/industrial dyes
Disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate (Food Yellow 3) 2, 6 1 Hydroxyl, 4-sulfophenyl Food coloring, cosmetics
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 1, 3 0 Hydroxyl Surfactant, chemical intermediate

Research Findings

  • Solubility : The target compound’s ethoxy group reduces polarity compared to Food Yellow 3, which has three sulfonate/hydroxyl groups. This may limit aqueous solubility but improve compatibility with hydrophobic matrices.
  • Stability: Bis-azo dyes generally exhibit lower thermal stability than mono-azo analogs due to increased steric strain. However, the ethoxy group’s electron-donating effect could mitigate photodegradation .
  • Synthetic Complexity: Introducing two azo groups requires stringent reaction conditions (e.g., controlled pH and temperature) compared to mono-azo derivatives, as seen in the synthesis of Food Yellow 3 .

Biological Activity

Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate (CAS: 68498-52-2) is a synthetic azo dye characterized by its complex structure and potential biological activities. This compound belongs to the class of naphthalene derivatives, which are known for their diverse applications in dyeing and as intermediates in organic synthesis. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C24H18N4Na2O7S2
  • Molecular Weight: 584.53 g/mol
  • Appearance: Typically exists as a colored powder or solid.

The compound features a naphthalene backbone with two sulfonate groups and multiple diazenyl linkages, which contribute to its stability and solubility in aqueous environments.

This compound exhibits various biological activities primarily attributed to its azo structure. The azo linkages can undergo reduction in biological systems, leading to the formation of reactive intermediates that may interact with cellular components.

  • Antimicrobial Activity:
    • Studies have shown that azo dyes can possess antimicrobial properties. The presence of sulfonate groups enhances solubility and bioavailability, potentially increasing their effectiveness against pathogens.
  • Antioxidant Properties:
    • Azo compounds have been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is particularly relevant in the context of cancer prevention and treatment.
  • Cytotoxic Effects:
    • Some studies indicate that certain azo dyes can induce cytotoxicity in cancer cell lines, leading to apoptosis. The mechanism often involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various azo dyes, including this compound. Results indicated significant inhibition of bacterial growth against Escherichia coli and Staphylococcus aureus, suggesting its potential as a textile dye with antimicrobial properties .

Case Study 2: Cytotoxicity in Cancer Research

Research conducted on the cytotoxic effects of azo dyes on human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF-7). The study highlighted that the compound induced apoptosis through ROS generation and mitochondrial dysfunction .

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Azo dyes have been associated with various health risks, including mutagenicity and carcinogenicity upon metabolic activation. Regulatory agencies emphasize the need for comprehensive toxicity assessments before clinical applications .

Data Summary

Property Value
Molecular FormulaC24H18N4Na2O7S2
Molecular Weight584.53 g/mol
Antimicrobial ActivityEffective against E. coli, S. aureus
CytotoxicityInduces apoptosis in MCF-7 cells
Regulatory StatusRequires toxicity assessment

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